

Spectroscopic Characterization of 7-Azaindole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>1H-Pyrrolo[2,3-<i>b</i>]pyridine-5-carboxylic acid</i>
Cat. No.:	B1288937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-5-carboxylic acid, a heterocyclic compound featuring a fused pyrrolopyridine ring system, is a valuable building block in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, potentially mimicking tryptophan in biological systems, while the additional nitrogen atom in the pyridine ring imparts unique electronic properties, influencing its reactivity, solubility, and binding interactions with macromolecular targets. This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-azaindole-5-carboxylic acid, offering a foundational dataset and detailed experimental protocols for its analysis. A thorough understanding of its spectroscopic signature is paramount for quality control, structural confirmation, and for elucidating its role in various chemical and biological processes.

Physicochemical Properties

Basic physicochemical data for 7-azaindole-5-carboxylic acid is essential for its handling and use in experimental setups.

Property	Value	Source
Molecular Formula	$C_8H_6N_2O_2$	N/A
Molecular Weight	162.15 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	250-260 °C (decomposes)	N/A
Solubility	Slightly soluble in water; soluble in organic solvents like DMSO and ethanol	N/A

Spectroscopic Data

The following sections detail the key spectroscopic data for 7-azaindole-5-carboxylic acid, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 7-azaindole-5-carboxylic acid in solution.

¹H NMR Spectrum:

A commercially available ¹H NMR spectrum of 7-azaindole-5-carboxylic acid provides a preliminary look at its proton signals.^[1] While detailed assignments are not provided with the spectrum, typical chemical shift regions for related azaindole structures can be used for tentative assignments.

¹³C NMR Spectroscopy:

While a dedicated ¹³C NMR spectrum for 7-azaindole-5-carboxylic acid is not readily available in the reviewed literature, data from the closely related 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile offers insight into the expected chemical shifts.^[2] The carbonitrile derivative shows signals at δ 149.51, 146.12, 133.11, 128.57, 119.62, 119.16, 101.75, and 101.16 ppm in acetonitrile-d3.^[2]

The carboxylic acid carbon in the target molecule is expected to appear in the range of 165-185 ppm.

¹ H NMR (Tentative Assignments)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~12.0-13.0 (br s)	-COOH
~11.0-12.0 (br s)	N1-H
~8.5-8.8 (d)	H4
~8.0-8.3 (d)	H6
~7.4-7.6 (dd)	H2
~6.5-6.7 (dd)	H3

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 7-azaindole-5-carboxylic acid is expected to show characteristic absorption bands related to the $\pi-\pi^*$ transitions of the aromatic system. While specific data for the 5-carboxylic acid derivative is scarce, related 7-azaindole compounds exhibit absorption maxima in the UV region.

Parameter	Value	Solvent
λ_{max}	Data not available	N/A
Molar Absorptivity (ϵ)	Data not available	N/A

Fluorescence Spectroscopy

The fluorescence properties of 7-azaindole derivatives are of significant interest due to their potential as molecular probes. The fluorescence of the 7-azaindole core is known to be sensitive to the local environment.

Parameter	Value	Solvent
Excitation Maximum (λ_{ex})	Data not available	N/A
Emission Maximum (λ_{em})	Data not available	N/A
Quantum Yield (Φ)	Data not available	N/A

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 7-azaindole-5-carboxylic acid will be characterized by the vibrations of the carboxylic acid, the N-H bond of the pyrrole ring, and the aromatic C-H and C=C/C=N bonds.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300-2500	O-H stretch (carboxylic acid dimer)	Broad, Strong
~3100	N-H stretch (pyrrole)	Medium
~1700	C=O stretch (carboxylic acid)	Strong
~1600-1450	C=C and C=N stretching (aromatic rings)	Medium-Strong
~1400	O-H bend (in-plane)	Medium
~1300-1200	C-O stretch (carboxylic acid)	Medium
~920	O-H bend (out-of-plane, dimer)	Broad, Medium

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

Synthesis of 7-Azaindole-5-carboxylic acid

7-Azaindole-5-carboxylic acid can be synthesized from 5-cyano-7-azaindole.[3][4][5]

Procedure:

- Dissolve 5-cyano-7-azaindole in ethanol.
- Add a 10% aqueous solution of potassium hydroxide.
- Heat the reaction mixture at 90 °C for 48 hours.
- Cool the reaction to room temperature.
- Adjust the pH to 6 with 10% HCl.
- Dilute with ethyl acetate and separate the layers.
- The product can be further purified by recrystallization.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of 7-azaindole-5-carboxylic acid.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse (e.g., zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-15 ppm

Data Acquisition (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Standard proton-decoupled (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mM).
- Prepare a series of dilutions from the stock solution to determine molar absorptivity.

Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Record a baseline with the solvent in both the sample and reference cuvettes.
- Measure the absorbance of the sample solutions from 200 to 400 nm.

Fluorescence Spectroscopy

Sample Preparation:

- Prepare a dilute solution of 7-azaindole-5-carboxylic acid in a suitable spectroscopic grade solvent (e.g., ethanol) to avoid inner filter effects (absorbance at excitation wavelength < 0.1).

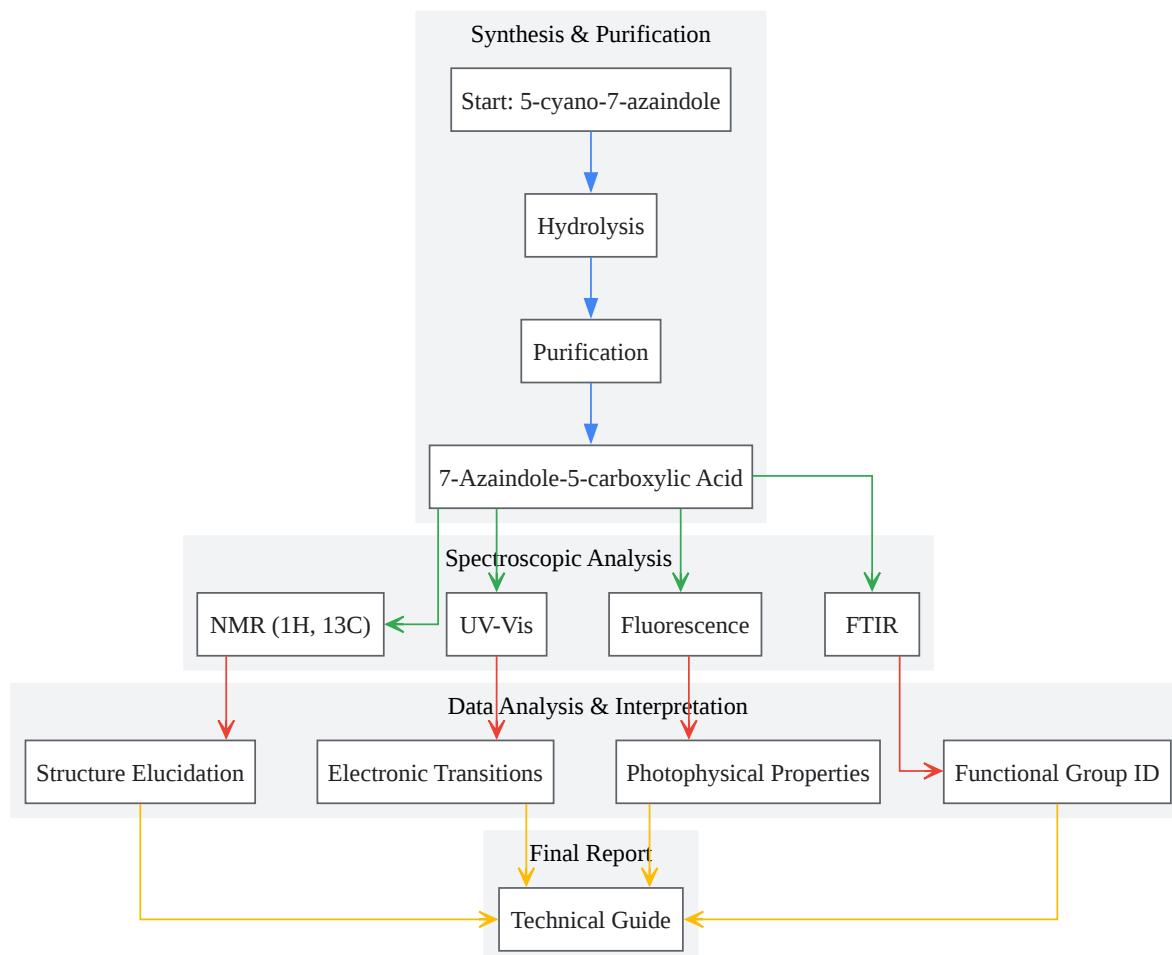
Data Acquisition:

- Use a spectrofluorometer.
- Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated emission maximum.

- Record the emission spectrum by exciting the sample at its absorption maximum.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):


- Place a small amount of the solid 7-azaindole-5-carboxylic acid powder directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Collect the spectrum over the range of 4000-400 cm^{-1} .
- Perform a background scan prior to the sample scan.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of 7-azaindole-5-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of 7-azaindole-5-carboxylic acid.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 7-azaindole-5-carboxylic acid. While a complete set of experimentally determined quantitative data remains to be fully compiled in the scientific literature, the information and protocols presented here offer a robust framework for researchers working with this important heterocyclic compound. The provided data tables, based on available spectra and analysis of related structures, serve as a valuable reference point. The detailed experimental protocols will enable the consistent and reproducible acquisition of high-quality spectroscopic data, facilitating further research and development in areas where 7-azaindole-5-carboxylic acid is a key molecular component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP1696920A2 - Compounds and methods for development of ret modulators - Google Patents [patents.google.com]
- 3. CA2550361A1 - Compounds and methods for development of ret modulators - Google Patents [patents.google.com]
- 4. AU2004308299B2 - Compounds and methods for development of Ret modulators - Google Patents [patents.google.com]
- 5. US7504509B2 - Compounds and methods for development of Ret modulators - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Azaindole-5-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288937#spectroscopic-characterization-of-7-azaindole-5-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com